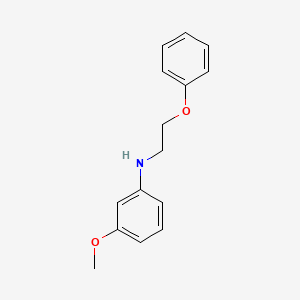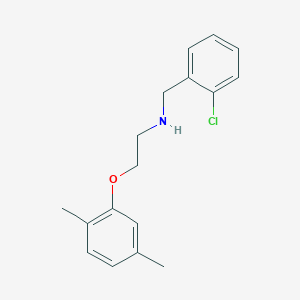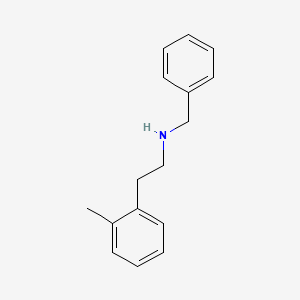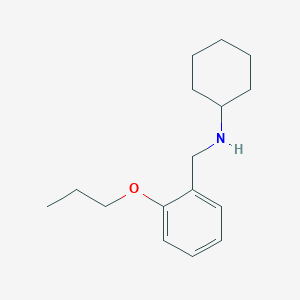![molecular formula C21H20ClNO2 B1385382 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040690-04-7](/img/structure/B1385382.png)
2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline
Descripción general
Descripción
2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline, also known as Boc–Anil (Boc-protected aminobenzyl aniline), is a chemical compound used in various fields of research and industry. It has a molecular weight of 353.84 and a molecular formula of C21H20ClNO2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)OCCOC2=CC=C (C=C2)CNC3=CC=CC=C3Cl .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical 2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline has been explored in various synthesis and characterization studies. For instance, research has been conducted on the synthesis of related chloro-aniline compounds and their subsequent structural and compositional analysis. One study focused on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-chloro-4-aminophenol, yielding a product characterized by various analytical techniques such as elemental analyses and IR spectra (Wen Zi-qiang, 2007). Another study investigated the isomeric properties of 3- and 4-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, examining the planar backbone structure and intermolecular interactions forming centrosymmetric dimers (B. Su et al., 2013).
Reaction Pathways and Product Formation
The study of reaction pathways and product formation involving chloro-aniline compounds is another significant area of research. Research has been conducted on the synthesis of benzoxazine, examining the reaction paths of phenol, aniline, and formaldehyde, and identifying N-hydroxymethyl aniline as a key intermediate (Chengxi Zhang et al., 2015). Additionally, the formation of various compounds from the reaction of benzyl chloroformate with substituted anilines was studied, highlighting the influence of electron-withdrawing and electron-donating groups on product formation (H. Pati et al., 2004).
Supramolecular Behavior and Self-Assembly
The supramolecular behavior and self-assembly of chloro-aniline derivatives have been explored in the context of designing novel materials. A study on the design and synthesis of G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit revealed insights into the self-organization and self-assembly of these dendritic melamines in solution and solid-state (Cristina Morar et al., 2018).
Propiedades
IUPAC Name |
2-chloro-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c22-20-8-4-5-9-21(20)23-16-17-10-12-19(13-11-17)25-15-14-24-18-6-2-1-3-7-18/h1-13,23H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFJNVFNCFLBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CNC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-[2-(2-ethoxyethoxy)benzyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1385300.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B1385301.png)
-methanamine](/img/structure/B1385302.png)

![N-(3-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385305.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385306.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B1385307.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-N-(3-pyridinylmethyl)amine](/img/structure/B1385312.png)
-methanamine](/img/structure/B1385314.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385316.png)


![N-[2-(4-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385320.png)